6-Chloro-3-methylisatoic anhydride
Description
Historical Development of Isatoic Anhydride (B1165640) Chemistry
The journey into the world of isatoic anhydrides began in the late 19th century. In 1883, Friedländer and Wleügel first synthesized a compound they identified as anthranilic carboxylic acid, which was, in fact, an isatoic anhydride derivative. echemi.com A more direct and recognized synthesis of the parent compound, isatoic anhydride (2H-3,1-benzoxazine-2,4(1H)-dione), was later achieved through the reaction of anthranilic acid with phosgene (B1210022). nih.gov This method, along with variations using reagents like ethyl chloroformate, laid the groundwork for accessing this versatile class of compounds. echemi.comsielc.com
Early research highlighted the reactive nature of the anhydride ring. Key reactions, such as hydrolysis to yield anthranilic acid and carbon dioxide, alcoholysis to form anthranilate esters, and aminolysis, were quickly established. nih.gov These transformations underscored the potential of isatoic anhydrides as precursors to a wide array of more complex molecules. Over the decades, their chemistry has been extensively explored, leading to their use in the synthesis of quinazolinones, a core structure in many pharmaceutical agents like methaqualone. nih.gov The development of isatoic anhydride chemistry has been a testament to the enduring importance of heterocyclic compounds in medicinal and industrial chemistry.
Classification and Structural Context of 6-Chloro-3-methylisatoic Anhydride within Benzoxazine (B1645224) Derivatives
This compound is classified as a substituted derivative of the fundamental 2H-3,1-benzoxazine-2,4(1H)-dione ring system. This system is characterized by a benzene (B151609) ring fused to a six-membered heterocyclic ring containing one nitrogen atom and one oxygen atom, along with two carbonyl groups.
The structure of this compound features two key substituents on the benzene portion of the molecule:
A chloro group (-Cl) at the 6-position.
A methyl group (-CH₃) at the 3-position.
It is important to note a potential ambiguity in the common naming. The numbering of the benzene ring in "isatoic anhydride" can sometimes vary in common usage versus systematic IUPAC nomenclature. Based on the IUPAC naming of similar compounds, the "3-methyl" in the common name likely refers to the position on the benzene ring that is designated as position 8 in the systematic name (see section 1.3). The chloro and methyl groups are electron-withdrawing and electron-donating groups, respectively, and their presence on the aromatic ring is expected to influence the reactivity of the molecule, particularly in electrophilic aromatic substitution reactions and in modifying the reactivity of the anhydride functionality.
The broader family of benzoxazine derivatives is extensive, with variations in substitution patterns on both the aromatic ring and the heterocyclic nitrogen atom. These modifications are often tailored to achieve specific biological activities or material properties. For instance, N-substituted isatoic anhydrides are common intermediates in the synthesis of various biologically active compounds. sielc.com The specific substitution pattern of this compound makes it a valuable intermediate in the synthesis of targeted molecules, such as certain pesticides. chemicalbook.com
Nomenclature and Synonyms of this compound in Academic Literature
The nomenclature of substituted heterocyclic compounds can be complex, often with multiple naming systems in use. For this compound, both common and systematic names are encountered.
The most frequently used name is This compound . However, under the systematic nomenclature guidelines of the International Union of Pure and Applied Chemistry (IUPAC), the name would be 5-chloro-8-methyl-1H-3,1-benzoxazine-2,4-dione . nih.gov This highlights a common point of confusion: the numbering of the fused ring system. In the IUPAC system for this specific heterocycle, the numbering starts from the nitrogen atom as position 1, proceeds around the heterocyclic ring, and then continues around the benzene ring. Therefore, the substituent at what is commonly called the "6-position" is designated as the "5-position" in the IUPAC name, and the "3-position" for the methyl group in the common name corresponds to the "8-position" in the IUPAC name.
Several synonyms and identifiers for this compound are found in chemical databases and literature, which are essential for comprehensive literature searches.
| Nomenclature Type | Name/Identifier |
|---|---|
| Common Name | This compound |
| IUPAC Name | 5-chloro-8-methyl-1H-3,1-benzoxazine-2,4-dione nih.gov |
| Synonyms | 6-chloro-8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione chemicalbook.com |
| SCHEMBL6731693 nih.gov | |
| CAS Number | 120374-68-7 chemicalbook.com |
The existence of multiple names underscores the importance of using unambiguous identifiers like the CAS Registry Number when referencing this compound in a scientific context.
Structure
3D Structure
Properties
Molecular Formula |
C9H6ClNO3 |
|---|---|
Molecular Weight |
211.60 g/mol |
IUPAC Name |
5-chloro-8-methyl-1H-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C9H6ClNO3/c1-4-2-3-5(10)6-7(4)11-9(13)14-8(6)12/h2-3H,1H3,(H,11,13) |
InChI Key |
GFAHZYHKPSEZNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C(=O)OC(=O)N2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Chloro 3 Methylisatoic Anhydride and Its Analogs
Established Synthetic Routes from Aromatic Precursors
The synthesis of isatoic anhydrides, including the title compound, predominantly begins with readily available aromatic precursors. Key strategies involve the intramolecular cyclization of anthranilic acid derivatives or the oxidative cleavage of isatin (B1672199) structures.
Cyclization of Substituted Anthranilic Acids
A primary method for forming the isatoic anhydride (B1165640) ring system is the cyclization of an anthranilic acid derivative. This process involves the formation of a cyclic anhydride from the amino and carboxylic acid functional groups of the precursor molecule through the use of a dehydrating or carbonyl-inserting agent.
The formation of a substituted isatoic anhydride from its corresponding anthranilic acid, such as the reaction of 5-chloroanthranilic acid with a dehydrating agent like acetic anhydride, is a plausible synthetic route. However, more reactive acylating agents are commonly employed to achieve this transformation efficiently. Reagents like phosgene (B1210022), diphosgene, or triphosgene (B27547) are frequently used to facilitate the cyclization of anthranilic acids into isatoic anhydrides. orgsyn.org For example, 7-chloroisatoic anhydride can be prepared from 4-chloroanthranilic acid and phosgene. google.com While acetic anhydride is a staple for forming acyclic anhydrides, its direct application for the cyclization of chloro-substituted anthranilic acids is less documented in prominent literature compared to the more potent phosgene derivatives.
The synthesis of N-substituted isatoic anhydrides, which are analogs of the title compound, can be effectively achieved through the derivatization of N-substituted anthranilic acids. A notable example is the preparation of N-methylisatoic anhydride from N-methylanthranilic acid. This conversion is efficiently carried out using triphosgene as a condensing and cyclizing agent in a suitable solvent like dichloromethane (B109758) or toluene (B28343). google.comnih.gov The reaction proceeds by treating N-methylanthranilic acid with triphosgene, often in the presence of a base, to yield the desired N-methylisatoic anhydride. google.com This method offers high yields and avoids some of the harsher conditions or more toxic reagents associated with other cyclization protocols. google.com Another approach involves the direct N-alkylation of a parent isatoic anhydride using an alkylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. google.com
Table 1: Synthesis of N-Methylisatoic Anhydride
| Precursor | Reagent | Solvent | Product | Yield |
| N-Methylanthranilic Acid | Triphosgene | Dichloromethane or Toluene | N-Methylisatoic Anhydride | >90% google.com |
Oxidation of Isatin Derivatives
An alternative synthetic pathway to isatoic anhydrides involves the oxidative ring expansion of isatin derivatives. This Baeyer-Villiger type oxidation inserts an oxygen atom between the carbonyl groups of the isatin core, converting the five-membered ring lactam into the six-membered ring anhydride.
The synthesis of a specific isatoic anhydride is logically preceded by the oxidation of its corresponding isatin derivative. For the target compound, 6-Chloro-3-methylisatoic anhydride, the direct precursor would be 5-Chloro-N-methylisatin. The nomenclature "3-Chloro-6-methylisatin" is atypical, as halogen substituents are standardly numbered on the benzene (B151609) ring portion of the isatin molecule.
The general oxidation of isatins to isatoic anhydrides is a well-established transformation. nih.gov Various oxidizing agents can accomplish this, including chromic anhydride or hydrogen peroxide. nih.gov For instance, N-benzylated isatoic anhydride can be synthesized via the oxidation of N-benzylated isatin. nih.gov This two-step process, involving N-alkylation of an isatin followed by oxidation, can sometimes provide purer products than direct alkylation of isatoic anhydride. nih.gov
Table 2: General Isatin to Isatoic Anhydride Oxidation
| Isatin Derivative | Oxidizing Agent | Product |
| Isatin | Chromic Anhydride | Isatoic Anhydride |
| N-Benzylated Isatin | Peroxyacids | N-Benzylated Isatoic Anhydride |
A more direct route from simpler precursors involves the oxidative cleavage of the C2-C3 bond of the indole (B1671886) ring system to furnish isatoic anhydrides. Oxone (potassium peroxymonosulfate) has been demonstrated to be an effective reagent for this transformation. rsc.orgresearchgate.net This method provides a powerful tool for accessing a variety of substituted isatoic anhydrides directly from corresponding indoles. rsc.org The reaction is considered a green chemistry approach due to the environmentally benign nature of Oxone as an oxidant. mdpi.comnih.gov Research has shown that a range of aryl-substituted indoles can successfully undergo this oxidative conversion to yield synthetically valuable isatoic anhydrides. rsc.orgresearchgate.net
Transformations from Phthalic Anhydride Derivatives
One established pathway to isatoic anhydrides begins with corresponding phthalic anhydride derivatives. This multi-step transformation leverages classical rearrangement reactions to construct the N-heterocyclic ring. The general sequence proceeds from a substituted phthalic anhydride to a phthalimide (B116566), which is then converted to the target isatoic anhydride.
The process typically involves:
Imide Formation: A substituted phthalic anhydride, in this case, a chloro-methyl phthalic anhydride, is reacted with an ammonia (B1221849) source like urea. Heating these reactants, often in a molten state, leads to the formation of the corresponding phthalimide with the release of water and carbon dioxide.
Hofmann Rearrangement: The resulting phthalimide undergoes a Hofmann rearrangement. This is achieved by treating the phthalimide with an oxidizing agent, such as sodium hypochlorite, in an alkaline solution (e.g., sodium hydroxide). The reaction proceeds through the formation of an N-haloimide and a subsequent rearrangement to an isocyanate intermediate, which cyclizes upon acidification to yield the isatoic anhydride.
An alternative method involves the direct reaction of phthalic anhydride derivatives with an azide (B81097) source, such as trimethylsilyl (B98337) azide (TMSA). researchgate.net This reaction can be promoted by conventional heating or microwave irradiation, the latter often considered a greener alternative. researchgate.net A key challenge with unsymmetrically substituted phthalic anhydrides is the potential formation of two regioisomeric isatoic anhydride products. researchgate.net
Table 1: General Transformation from Phthalic Anhydride to Isatoic Anhydride
| Step | Reactants | Key Intermediate | Product |
|---|---|---|---|
| 1 | Phthalic Anhydride, Urea | Phthalimide | Phthalimide |
Catalytic Approaches in the Synthesis of this compound
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and substrate scope. The synthesis of this compound benefits significantly from such approaches.
Palladium-Catalyzed Carbonylation of Substituted Anilines
A powerful and direct method for synthesizing isatoic anhydrides involves the palladium-catalyzed carbonylation of substituted anilines. osi.lv This approach can proceed via several pathways, including the direct, regioselective C-H bond carbonylation of N-alkyl anilines or the oxidative double carbonylation of o-iodoanilines. slideshare.netsciencemadness.org
In the context of this compound, the starting material would be a 4-chloro-2-methylaniline (B164923) derivative. The reaction introduces a carbonyl group ortho to the amino group, followed by a second carbonylation and cyclization to form the isatoic anhydride ring. These Pd-catalyzed reactions are valued for their tolerance of a wide range of functional groups and their ability to proceed under relatively mild conditions, often resulting in high to excellent yields. slideshare.netsciencemadness.org
Lewis Acid Catalysis (e.g., ZnCl₂) in Isatoic Anhydride Ring Formation
While Lewis acids are crucial in many organic transformations, their specific role in the direct cyclization to form the isatoic anhydride ring is less commonly highlighted than their use in preceding steps. For instance, Lewis acids like aluminum chloride (AlCl₃) and promoters such as zinc chloride (ZnCl₂) are employed as catalysts in the chlorination of phthalic anhydride to produce the chlorinated precursors required for subsequent transformations.
The primary cyclization to form isatoic anhydrides is often achieved by reacting anthranilic acids with phosgene or its equivalents. In these reactions, the focus is typically on the reactivity of the phosgene equivalent rather than Lewis acid catalysis for the ring-closing step itself.
Emerging and Optimized Synthetic Protocols
The drive for more sustainable and economically viable chemical manufacturing has spurred the development of new and optimized protocols for producing compounds like this compound.
Green Chemistry Principles in this compound Production
Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds. For isatoic anhydride production, several greener strategies have been reported.
Alternative Energy Sources: Microwave-assisted synthesis has been shown to be an efficient, eco-friendly method for producing isatoic anhydrides from phthalic anhydride derivatives and TMSA. researchgate.net This technique can dramatically reduce reaction times and, in some cases, alter the regioselectivity compared to conventional heating. researchgate.net Similarly, the use of ultrasound has been demonstrated to significantly shorten reaction times in the oxidation of isatins to isatoic anhydrides, using an environmentally benign urea-hydrogen peroxide complex. slideshare.net
Safer Reagents: The use of the urea-hydrogen peroxide complex provides a safer and less toxic alternative to traditional heavy-metal oxidants like chromium trioxide. slideshare.net
Process Simplification: Developing one-pot syntheses, which reduce the number of steps and minimize waste from intermediate workups and purifications, is a core green chemistry goal. ijpsjournal.com The palladium-catalyzed carbonylation of anilines exemplifies this by constructing the complex anhydride in a single, efficient step. osi.lv
Table 2: Comparison of Synthetic Methods based on Green Principles
| Method | Green Advantage | Starting Material | Reference |
|---|---|---|---|
| Ultrasound-Assisted Oxidation | Reduced reaction time, non-toxic oxidant | Isatin | slideshare.net |
| Microwave-Assisted Synthesis | Reduced reaction time, energy efficiency | Phthalic Anhydride | researchgate.net |
Strategies for Yield Enhancement and Purity Control in Large-Scale Synthesis
Transitioning a synthetic route from the laboratory to an industrial scale requires rigorous optimization to maximize yield and ensure high purity.
Yield Enhancement: Achieving high yields is critical for economic viability. Catalytic methods, such as the palladium-catalyzed carbonylation, are often preferred for their high efficiency and excellent yields. sciencemadness.org For multi-step syntheses starting from phthalic anhydrides, optimizing the conditions of each step—such as temperature control during the Hofmann rearrangement and the precise stoichiometry of reagents—is crucial. Procedures reporting yields as high as 98% have been developed through careful control of reaction parameters.
Purity Control: The purity of the final product is paramount. For intermediates like chlorophthalic anhydrides, purification techniques such as vacuum rectification or distillation are effective in separating isomers and removing impurities. For the final this compound product, which is a solid, recrystallization from an appropriate solvent is a standard method for achieving high purity. The choice of solvent is critical to ensure high recovery of the desired product while leaving impurities dissolved. Washing the filtered solid is also essential to remove any residual reagents or byproducts.
Mechanistic Studies of 6 Chloro 3 Methylisatoic Anhydride Reactivity
Nucleophilic Ring-Opening Reactions and Decarboxylation Pathways
The core reactivity of 6-chloro-3-methylisatoic anhydride (B1165640) involves the nucleophilic addition to one of the carbonyl groups, which is followed by the opening of the anhydride ring. This initial step is often succeeded by decarboxylation, leading to the formation of stable amide products. The specific pathway and final products are determined by the nature of the attacking nucleophile.
The reaction of 6-chloro-3-methylisatoic anhydride with primary and secondary amines is a well-established method for the synthesis of N-substituted 2-amino-5-chloro-3-methylbenzamides. This transformation is of significant industrial importance, as these products serve as key building blocks for various bioactive molecules.
The reaction of this compound with a primary amine, such as methylamine, results in the formation of 2-amino-5-chloro-N,3-dimethylbenzamide. This specific reaction is a crucial step in the synthesis of certain insecticides google.comgoogle.com. The process involves the nucleophilic attack of the amine on the anhydride, leading to ring opening and subsequent decarboxylation to yield the corresponding anthranilamide.
Table 1: Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide
| Reactant 1 | Reactant 2 | Product | Reference |
| This compound | Methylamine | 2-amino-5-chloro-N,3-dimethylbenzamide | google.com |
It is important to note that while this reaction is documented, detailed kinetic and mechanistic studies specifically for this compound are not extensively available in peer-reviewed literature. The understanding of the mechanism is largely based on the well-established reactivity of isatoic anhydrides in general.
The formation of the amide linkage proceeds through a nucleophilic acyl substitution mechanism. The reaction is initiated by the attack of the amine nucleophile on one of the carbonyl carbons of the anhydride ring. This is followed by a series of steps involving ring opening and decarboxylation.
The generally accepted mechanism is as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the more electrophilic C4-carbonyl carbon of the this compound. This leads to the formation of a tetrahedral intermediate.
Ring Opening: The tetrahedral intermediate collapses, resulting in the cleavage of the C-O bond of the anhydride ring. This step forms a carbamate (B1207046) intermediate.
Decarboxylation: The carbamate intermediate is unstable and readily undergoes decarboxylation, releasing a molecule of carbon dioxide. This step is often facilitated by heating or the presence of a basic medium.
Proton Transfer: A final proton transfer step yields the stable N-substituted 2-amino-5-chloro-3-methylbenzamide.
The reaction of isatoic anhydrides with amino alcohols provides a pathway to the synthesis of various heterocyclic compounds, including oxazolines. While specific studies on this compound are limited, research on analogous compounds, such as the 5-chloro analogue of isatoic anhydride, demonstrates the feasibility of this transformation researchgate.net.
In a one-step procedure, the treatment of a 5-chloro analogue of isatoic anhydride with an excess of an appropriate amino alcohol in the presence of a Lewis acid catalyst, such as anhydrous zinc chloride (ZnCl₂), at reflux temperatures in high-boiling aromatic solvents like chlorobenzene (B131634) or toluene (B28343), has been shown to produce 2-(2'-anilinyl)-2-oxazolines researchgate.net. The yields for these reactions with various amino alcohols were reported to be in the range of 22% to 85% researchgate.net. It is proposed that the reaction proceeds through the initial formation of an N-substituted anthranilamide intermediate, which then undergoes intramolecular cyclization to form the oxazoline (B21484) ring.
The reaction of this compound with hydrazine (B178648) or its derivatives is expected to yield the corresponding 2-amino-5-chloro-3-methylbenzohydrazides. This reaction would follow a similar mechanistic pathway to that observed with primary amines.
The initial step involves the nucleophilic attack of the hydrazine on a carbonyl group of the anhydride, leading to ring opening and the formation of an intermediate. Subsequent decarboxylation would result in the formation of the hydrazide. These hydrazide derivatives can be valuable precursors for the synthesis of a variety of heterocyclic compounds with potential biological activity.
The reaction of isatoic anhydrides with strong carbon nucleophiles like Grignard reagents and organolithium compounds can lead to the formation of ketones. The reaction with Grignard reagents typically involves the addition of two equivalents of the organometallic reagent masterorganicchemistry.comyoutube.comyoutube.com.
The proposed mechanism involves:
First Nucleophilic Addition: The Grignard reagent attacks one of the carbonyl groups, leading to the formation of a tetrahedral intermediate.
Ring Opening and Elimination: The intermediate collapses, opening the anhydride ring and eliminating a carboxylate species to form a 2-aminoketone.
Second Nucleophilic Addition: The newly formed ketone is then attacked by a second equivalent of the Grignard reagent to form a tertiary alcohol after acidic workup.
It is important to manage the reaction conditions carefully to potentially isolate the ketone intermediate, although this can be challenging due to the high reactivity of the Grignard reagent with the ketone product.
Reactions with Carbanions and Organometallics
Interaction with Aryllithium Reagents: Formation of o-N-Methylaminobenzophenones
The reaction of N-methylisatoic anhydride with aryllithium reagents serves as a valuable method for the synthesis of o-N-methylaminobenzophenones. nih.gov This transformation proceeds through a nucleophilic acyl substitution mechanism, where the aryllithium reagent preferentially attacks the more electrophilic C4-carbonyl group of the isatoic anhydride. The resulting tetrahedral intermediate then collapses, leading to the cleavage of the anhydride ring and the formation of a lithium carboxylate and an N-acylated intermediate. Subsequent workup yields the corresponding o-N-methylaminobenzophenone.
A study involving N-methylisatoic anhydride and functionalized aryllithium reagents demonstrated the successful formation of highly functionalized o-N-methylaminobenzophenones. nih.gov However, attempts to induce intramolecular capture of the intermediate N-lithio species to form tricyclic nitrogen heterocycles were unsuccessful. Spectroscopic evidence suggested that the intermediate N-lithio salts were not sufficiently nucleophilic to participate in the desired cyclization. nih.gov
Table 1: Reaction of N-Methylisatoic Anhydride with Aryllithium Reagents
| Aryllithium Reagent | Product | Observations |
| Phenyllithium | 2-(N-methylamino)benzophenone | Standard formation of the benzophenone (B1666685) derivative. |
| Functionalized Aryllithiums | Functionalized o-N-methylaminobenzophenones | Successful formation of the benzophenone, but no subsequent intramolecular cyclization observed. nih.gov |
Reactivity with Grignard Reagents and Sodium Phosphonates
The reaction of isatoic anhydrides with Grignard reagents generally leads to the formation of tertiary alcohols. leah4sci.commasterorganicchemistry.commasterorganicchemistry.com This occurs through a double addition mechanism. The first equivalent of the Grignard reagent attacks one of the carbonyl groups, leading to ring opening and the formation of a ketone intermediate after the initial adduct collapses. A second equivalent of the Grignard reagent then rapidly attacks the newly formed ketone, yielding a tertiary alcohol upon acidic workup. leah4sci.commasterorganicchemistry.com While specific studies on this compound are not prevalent, the general reactivity pattern of anhydrides with Grignard reagents suggests a similar outcome. leah4sci.commasterorganicchemistry.commasterorganicchemistry.com
Regioselectivity in Reactions with Methyl Alkyl Ketones
Detailed research findings on the regioselectivity in the reactions of this compound with methyl alkyl ketones are not extensively documented in the available literature. Generally, the reaction of isatoic anhydrides with nucleophiles is influenced by both electronic and steric factors. myttex.net The two carbonyl groups (C2 and C4) of the isatoic anhydride ring present two potential sites for nucleophilic attack. The relative electrophilicity of these sites, as modulated by the substituents on the aromatic ring, would be expected to govern the regiochemical outcome.
Cycloaddition and Rearrangement Mechanisms
The isatoic anhydride ring system can participate in cycloaddition reactions, acting as a dipolarophile. These reactions provide routes to complex heterocyclic structures.
1,3-Dipolar Cycloaddition Reactions (e.g., with Azomethine Ylides)
Isatoic anhydrides are known to participate in 1,3-dipolar cycloaddition reactions with various dipoles, including azomethine ylides. nih.govmdpi.com These reactions typically involve the [3+2] cycloaddition of the azomethine ylide across one of the carbonyl groups of the anhydride, leading to the formation of spiro-oxazolidinone structures. The electron-deficient nature of the carbonyl groups in the isatoic anhydride makes them suitable dipolarophiles for reaction with electron-rich azomethine ylides. nih.govacs.org The stereochemistry of these cycloadditions is often highly controlled, leading to specific diastereomers. While specific examples with this compound are not detailed, the general reactivity pattern of anhydrides in such cycloadditions provides a strong indication of its expected behavior. nih.govmdpi.com
Intramolecular Cyclization Processes
Studies on specific intramolecular cyclization processes involving this compound are limited. However, the general principle of intramolecular reactions suggests that if a suitable nucleophilic moiety were tethered to the nitrogen atom or at an appropriate position on a substituent, intramolecular cyclization could occur. For instance, ortho-substituted diaryliodonium salts have been shown to undergo intramolecular cyclization to form benzocoumarins. beilstein-journals.orgnih.gov Similarly, intramolecular reactions of ortho-substituted benzoyl compounds are known to lead to various heterocyclic systems. beilstein-journals.org
Reductive and Oxidative Transformations of the Isatoic Anhydride Ring System
The isatoic anhydride ring system can undergo both reduction and oxidation, leading to a variety of products.
Information specifically detailing the reductive and oxidative transformations of this compound is scarce. However, general reactions of related benzoxazinediones provide some insight. The reduction of the isatoic anhydride ring can potentially lead to the formation of various products depending on the reducing agent and reaction conditions. For instance, palladium-catalyzed reductive carbonylation has been used to synthesize isatoic anhydrides from CO2. researchgate.net
Regarding oxidation, studies on the direct oxidation of the this compound ring system are not widely reported. However, N-benzylation of isatin (B1672199) followed by oxidation with reagents like m-chloroperoxybenzoic acid (mCPBA) has been shown to yield the corresponding N-benzylated isatoic anhydride. nih.gov This suggests that the benzene (B151609) ring of the isatoic anhydride could be susceptible to oxidation under certain conditions, potentially leading to the formation of quinone-like structures or other oxidized derivatives.
Reduction of this compound
The reduction of this compound can proceed through several pathways, depending on the nature of the reducing agent and the reaction conditions. The anhydride and the integrated carbamate functionalities are the primary sites for reduction.
Detailed mechanistic studies on the reduction of this compound are not extensively documented in the literature. However, based on the known reactivity of acid anhydrides and related heterocyclic compounds, plausible reduction pathways can be proposed. libretexts.org The outcome of the reduction is largely dictated by the choice of the reducing agent.
With Strong Reducing Agents:
Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are expected to effect a complete reduction of the anhydride moiety. The reaction would likely proceed via nucleophilic attack of the hydride ion on one of the carbonyl groups, leading to the opening of the anhydride ring. Subsequent reduction of the resulting carboxylate and carbamate functionalities would yield 2-amino-5-chloro-3-methylbenzyl alcohol.
With Milder Reducing Agents:
Milder reducing agents, like sodium borohydride (B1222165) (NaBH₄), are generally less reactive towards anhydrides compared to aldehydes and ketones. However, under specific conditions, such as elevated temperatures or in the presence of activating agents, reduction can occur. It is anticipated that sodium borohydride would selectively reduce one of the carbonyl groups, leading to a lactone intermediate, which could then undergo further reduction or rearrangement. The relative reactivity of the two carbonyl groups in the isatoic anhydride ring can be influenced by the electronic effects of the substituents on the aromatic ring.
The reduction of the isatoic anhydride ring can also be influenced by the stability of the resulting intermediates. For instance, the formation of 2-amino-5-chloro-3-methylbenzoic acid is a potential outcome, arising from the reductive cleavage of the anhydride ring without further reduction of the carboxylic acid. chemicalbook.compatsnap.comgoogle.com
Table 1: Plausible Reduction Products of this compound
| Reducing Agent | Plausible Product(s) | Mechanistic Notes |
| Lithium Aluminum Hydride (LiAlH₄) | 2-amino-5-chloro-3-methylbenzyl alcohol | Complete reduction of both carbonyl groups. |
| Sodium Borohydride (NaBH₄) | 2-amino-5-chloro-3-methylbenzoic acid, Lactone intermediates | Selective reduction is possible; outcome is condition-dependent. |
| Catalytic Hydrogenation (e.g., H₂/Pd) | 2-amino-5-chloro-3-methylbenzoic acid or further reduced products | Dependent on catalyst and conditions; potential for dehalogenation. |
Oxidation of Related Isatoic Anhydride Structures
While the primary reactivity of anhydrides is often associated with nucleophilic acyl substitution and reduction, isatoic anhydride derivatives can also participate in oxidation reactions, sometimes in an unconventional manner.
A notable example of an isatoic anhydride structure acting as an oxidant is observed in the rhodium(III)-catalyzed decarbonylative annulation of isatoic anhydride with alkynes. acs.orgrsc.org In this reaction, the isatoic anhydride itself serves as an internal oxidant.
The proposed mechanism involves the initial coordination of the rhodium catalyst to the isatoic anhydride. acs.orgrsc.org Following a C-H activation step, an intermediate rhodacycle is formed. A key step in the catalytic cycle is the decarbonylation of the isatoic anhydride moiety, which facilitates the oxidation of the rhodium center from Rh(I) to Rh(III). acs.orgrsc.org This oxidation is crucial for the subsequent reductive elimination step that forms the final product. This example highlights the dual role of isatoic anhydride as both a reactant and an oxidant within the same catalytic cycle.
Furthermore, the synthesis of isatoic anhydride derivatives often involves the oxidation of precursor molecules like isatins or indoles. researchgate.netresearchgate.net For instance, the oxidation of 1-alkenylisatins with meta-chloroperbenzoic acid (m-CPBA) chemoselectively yields the corresponding isatoic anhydrides without epoxidizing the alkenyl group. researchgate.net This suggests that the dicarbonyl moiety of the isatin ring is more susceptible to oxidation than the double bond of the alkenyl substituent. researchgate.net
Table 2: Oxidation Reactions Involving Isatoic Anhydride Structures
| Reaction Type | Role of Isatoic Anhydride Derivative | Oxidant | Key Mechanistic Feature | Reference(s) |
| Rh(III)-catalyzed annulation | Internal Oxidant | Isatoic Anhydride | Decarbonylation-induced oxidation of Rh(I) to Rh(III). | acs.org, rsc.org |
| Synthesis from Isatins | Product | m-CPBA | Chemoselective oxidation of the isatin dicarbonyl system. | researchgate.net |
| Synthesis from Indoles | Product | Oxone | Oxidative cleavage of the indole (B1671886) C2-C3 bond. | researchgate.net |
Applications of 6 Chloro 3 Methylisatoic Anhydride in Heterocyclic Synthesis
Synthesis of Nitrogen-Containing Fused Heterocyclic Compounds
The reactivity of 6-chloro-3-methylisatoic anhydride (B1165640) allows for its use in various cyclization and condensation reactions to form complex heterocyclic structures.
Derivatives of Quinazolines and Quinazolinones
Quinazolinone and its derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. 6-Chloro-3-methylisatoic anhydride serves as a key starting material for synthesizing substituted quinazolinones, which would result in products bearing a 7-chloro-8-methyl substitution pattern.
Quinazolin-4(3H)-ones from Three-Component Condensations
Three-component reactions are highly efficient methods for generating molecular complexity in a single step. Isatoic anhydrides, in general, participate in such reactions to produce quinazolin-4(3H)-ones. organic-chemistry.org One common approach involves the reaction of an isatoic anhydride, a primary amine, and an aldehyde or its equivalent. For instance, benzyl (B1604629) halides can be oxidized in situ to aldehydes, which then react with isatoic anhydride and a primary amine to yield 2,3-disubstituted quinazolin-4(3H)-ones. organic-chemistry.org
While specific examples starting with this compound are not prevalent in the literature, the general applicability of this method suggests its utility for the synthesis of 7-chloro-8-methyl-quinazolin-4(3H)-one derivatives. The reaction proceeds via the initial opening of the anhydride ring by the amine to form a 2-aminobenzamide (B116534) intermediate, which then condenses with the aldehyde, followed by cyclization and oxidation to afford the final quinazolinone product. Another example is the iron(III) chloride-catalyzed reaction of isatoic anhydride with amidoximes, which provides 2-substituted quinazolin-4(3H)-ones. organic-chemistry.org
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Isatoic Anhydride | Benzyl Halide | Primary Amine | Kornblum Oxidation | 2,3-Disubstituted Quinazolin-4(3H)-ones | organic-chemistry.org |
| Isatoic Anhydride | Amidoxime | - | FeCl₃ | 2-Substituted Quinazolin-4(3H)-ones | organic-chemistry.org |
| Isatoic Anhydride | Amine | Aryl Isothiocyanate | CuBr/Et₃N | 2-Amino-3-aryl-quinazolin-4(3H)-ones | researchgate.net |
| Isatoic Anhydride | Primary Amine | Isatin (B1672199) | Fe₃O₄–GO–SO₃H | Spiro[isoindoline-1,2′-quinazoline]-diones | researchgate.net |
Modified Niementowski Reactions
The classical Niementowski reaction involves the condensation of anthranilic acids with amides to form quinazolin-4(3H)-ones. ijirset.com A significant modification of this reaction utilizes isatoic anhydride in place of anthranilic acid. This approach is often employed for the synthesis of the quinazolinone scaffold. ijirset.combenthamdirect.com For example, the condensation of isatoic anhydride with formamide (B127407) under microwave irradiation can produce the parent quinazolin-4-one. The reaction of substituted isatoic anhydrides would analogously yield substituted quinazolinones. Applying this to this compound would be expected to produce 7-chloro-8-methylquinazolin-4(3H)-one. The reaction mechanism involves the nucleophilic attack of the amide on the isatoic anhydride, leading to ring opening and subsequent cyclization to form the heterocyclic ring.
| Isatoic Anhydride Derivative | Amide/Amine Source | Conditions | Product | Reference |
|---|---|---|---|---|
| Isatoic Anhydride | Formamide | Microwave | Quinazolin-4(3H)-one | ijirset.com |
| Isatoic Anhydride | Benzylamine, 2-Nitrobenzaldehyde | Multistep sequence | Fused Quinazolinones | researchgate.net |
| Substituted Anthranilic Acid (precursor to anhydride) | Benzoyl Chloride, Hydrazine (B178648) Hydrate, Aromatic Aldehydes | Multistep sequence | 7-Chloro-3-substituted-2-phenylquinazolin-4(3H)-ones | researchgate.net |
Benzodiazepines and 1,3-Benzodiazepin-5-one Derivatives
Benzodiazepines are a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant effects. benthamdirect.comscielo.br The synthesis of the benzodiazepine (B76468) core is of significant interest in medicinal chemistry. An improved and simplified method for synthesizing benzodiazepin-2,5-diones involves the microwave-assisted condensation of isatoic anhydrides with α-amino acids, catalyzed by glacial acetic acid. scielo.br This method has been successfully applied to both isatoic anhydride and substituted derivatives like 6-iodoisatoic anhydride, yielding the corresponding benzodiazepine-2,5-diones in good yields (up to 71%). scielo.br This suggests that this compound could react similarly with various α-amino acids to produce a library of 8-chloro-9-methyl-1,4-benzodiazepine-2,5-dione derivatives. scielo.br
However, the synthesis of 1,3-benzodiazepin-5-one derivatives directly from this compound is not well-documented in the reviewed literature.
| Isatoic Anhydride Derivative | α-Amino Acid | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Isatoic Anhydride | Glycine | Microwave, Acetic Acid, 130 °C, 3 min | Benzodiazepine-2,5-dione | ~70% | scielo.br |
| Isatoic Anhydride | Alanine | Microwave, Acetic Acid, 130 °C, 3 min | 3-Methyl-benzodiazepine-2,5-dione | ~65% | scielo.br |
| 6-Iodoisatoic Anhydride | Leucine | Microwave, Acetic Acid, 130 °C, 3 min | 7-Iodo-3-isobutyl-benzodiazepine-2,5-dione | ~68% | scielo.br |
| 6-Iodoisatoic Anhydride | Phenylalanine | Microwave, Acetic Acid, 130 °C, 3 min | 7-Iodo-3-benzyl-benzodiazepine-2,5-dione | ~71% | scielo.br |
Quinolinones and 4-Hydroxy-2-quinolinethiones
Quinolinone structures are core components of many antibacterial agents. A convenient two-step synthesis for ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives starts from 2-aminobenzoic acids, which are first converted to their respective isatoic anhydrides. usm.edunih.gov In the second step, the isatoic anhydride reacts with the sodium enolate of a β-ketoester, such as ethyl acetoacetate (B1235776), in a warm solvent like N,N-dimethylacetamide. usm.edunih.gov This reaction involves a decarboxylative cyclization mechanism. The enolate attacks the more electrophilic carbonyl of the anhydride, leading to ring opening and expulsion of carbon dioxide, followed by intramolecular cyclization and dehydration to form the substituted 4-hydroxy-2-quinolinone. usm.edu This method is applicable to a range of substituted isatoic anhydrides, indicating that this compound would react with active methylene (B1212753) compounds like ethyl acetoacetate to yield ethyl 7-chloro-4-hydroxy-2,8-dimethylquinoline-3-carboxylate.
The synthesis of 4-hydroxy-2-quinolinethiones from this compound is not directly described in the surveyed literature. Existing methods for preparing quinolinethiones often involve the thiation of a corresponding 4-chloro-2-quinolinone precursor with reagents like phosphorus pentasulfide or thiourea, rather than building the thione directly from the anhydride. mdpi.com
| Isatoic Anhydride Derivative | Active Methylene Compound | Conditions | Product | Reference |
|---|---|---|---|---|
| Isatoic Anhydride | Ethyl Acetoacetate | NaOH, DMA, 70 °C | Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate | usm.edunih.gov |
| 6-Bromoisatoic Anhydride | Ethyl Acetoacetate | NaOH, DMA, 70 °C | Ethyl 6-bromo-4-hydroxy-2-methylquinoline-3-carboxylate | usm.edunih.gov |
| 6-Nitroisatoic Anhydride | Ethyl Acetoacetate | NaOH, DMA, 70 °C | Ethyl 4-hydroxy-2-methyl-6-nitroquinoline-3-carboxylate | usm.edunih.gov |
| N-Methylisatoic Anhydride | β-Ketoester | NaH, DMF | 4-Hydroxy-1-methyl-2-quinolone analog | nih.gov |
Tryptanthrin (B1681603) and Related Indoloquinazoline Derivatives
Tryptanthrin (indolo[2,1-b]quinazoline-6,12-dione) is a natural alkaloid with significant antibacterial and anticancer properties. uc.ptarkat-usa.org The most efficient and common synthesis of tryptanthrin and its derivatives involves the condensation reaction between an isatoic anhydride and an isatin. uc.ptarkat-usa.orgumich.edu This method is economically advantageous as a wide variety of substituted isatins and isatoic anhydrides are commercially available or readily synthesized. umich.edu The reaction of this compound with isatin, for example, would yield 9-chloro-8-methylindolo[2,1-b]quinazoline-6,12-dione.
The reaction conditions can be varied, from heating in a solvent like toluene (B28343) with a base such as triethylamine, to microwave-assisted solvent-free protocols. umich.edu More recently, visible-light mediated syntheses using photocatalysts like Rose Bengal have been developed, providing an environmentally benign alternative. rsc.org These methods allow for the synthesis of a diverse library of tryptanthrin derivatives by varying the substitution patterns on both the isatoic anhydride and isatin precursors. rsc.orgresearchgate.net
| Isatoic Anhydride Derivative | Isatin Derivative | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Isatoic Anhydride | Isatin | Triethylamine, Toluene, Heat | Tryptanthrin | umich.edu |
| Isatoic Anhydride | Isatin | Rose Bengal, K₂CO₃, DMF, Visible Light | Tryptanthrin | rsc.org |
| Substituted Isatoic Anhydride | Substituted Isatin | Base (e.g., Et₃N, DBU, NaH) | Substituted Tryptanthrins | uc.ptumich.edu |
| Isatoic Anhydride | 5-Chloroisatin | Rose Bengal, K₂CO₃, DMF, Visible Light | 2-Chlorotryptanthrin | rsc.org |
Benzimidazoles and 6,7-Dihydrobenzimidazo[l,2-c]quinazolin-6-ones
The condensation of isatoic anhydrides with 1,2-phenylenediamines is a well-established method for creating benzimidazole-containing structures. The reaction of this compound with an o-phenylenediamine (B120857) derivative can proceed through two primary pathways.
The initial step involves the nucleophilic attack of one of the amino groups of the diamine on the carbonyl group of the anhydride, leading to the ring-opening of the anhydride and the formation of a 2-aminobenzamide intermediate. This intermediate can then undergo an intramolecular cyclization and dehydration to yield a substituted benzimidazole (B57391), specifically a 2-(2-amino-5-chlorophenyl)-1H-benzimidazole derivative.
Alternatively, a subsequent intramolecular cyclization can occur between the second amino group and the newly formed amide, ultimately leading to the formation of more complex, fused heterocyclic systems. This can result in the synthesis of 6,7-dihydrobenzimidazo[l,2-c]quinazolin-6-ones. The reaction pathway and the final product distribution between the simple benzimidazole and the fused quinazolinone can be influenced by the reaction conditions, such as the solvent and temperature. For instance, carrying out the condensation in solvents like acetic acid or DMSO can favor the formation of these fused systems. samipubco.com These benzimidazo[1,2-c]quinazoline (B3050141) scaffolds are of significant interest in medicinal chemistry due to their structural similarity to known biologically active molecules. samipubco.com
Five-Membered Heterocycles: Oxazolines and Triazoles
Oxazolines: this compound serves as an effective precursor for the synthesis of 2-oxazoline derivatives. The reaction with 2-amino alcohols provides a direct route to 2-(2-amino-5-chlorophenyl)-2-oxazolines. This transformation is typically catalyzed by a Lewis acid, such as anhydrous zinc chloride (ZnCl₂), and is often performed at elevated temperatures in high-boiling aromatic solvents like chlorobenzene (B131634). nih.gov The process involves the nucleophilic attack of the amino group of the amino alcohol on the anhydride, followed by an intramolecular cyclization of the resulting intermediate to form the five-membered oxazoline (B21484) ring. The yields for this one-step procedure can be quite good, though they are dependent on the specific structure of the amino alcohol used. nih.gov
Triazoles: While direct one-pot synthesis of triazoles from this compound is not extensively documented, a plausible synthetic route can be devised based on the reactivity of its derivatives. The anhydride can be ring-opened by reacting it with hydrazine to form the corresponding 2-amino-5-chlorobenzohydrazide. This hydrazide intermediate is a key building block for various 1,2,4-triazole (B32235) syntheses. For example, this anthranilic acid-derived hydrazide can be further reacted with reagents like carbon disulfide in a basic medium to form an oxadiazole, which upon treatment with another equivalent of hydrazine or a substituted hydrazine, cyclizes to form the 4-amino-1,2,4-triazole (B31798) ring system. ijpsonline.com This multi-step approach demonstrates the utility of this compound as a starting point for more complex heterocyclic systems like triazoles, which are known for their broad range of pharmacological activities. ijpsonline.com
Six-Membered Rings with Three Nitrogen Atoms: Benzotriazines
The synthesis of 1,2,3-benzotriazin-4(3H)-ones can be achieved using this compound as the foundational scaffold. This synthesis proceeds via a two-step sequence. First, the anhydride is reacted with a primary amine (R-NH₂) which opens the anhydride ring to form a 2-amino-5-chloro-N-substituted-benzamide. wikipedia.orgsciencemadness.org This intermediate is then subjected to diazotization using a nitrite (B80452) source, such as sodium nitrite in an acidic medium or a polymer-supported nitrite reagent, followed by in-situ cyclization. rsc.org The diazotization converts the 2-amino group into a diazonium salt, which is then attacked intramolecularly by the amide nitrogen, leading to ring closure and the formation of the 1,2,3-benzotriazin-4(3H)-one ring system. This method is versatile and compatible with a range of functional groups on the N-substituent. rsc.org Benzotriazinones are recognized as privileged structures in medicinal chemistry, finding application as scaffolds for various therapeutic agents. rsc.org
Utilization in Multicomponent Reaction (MCR) Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the structural elements of all starting materials, are highly valued for their efficiency and atom economy. echemcom.com this compound is an excellent component for such reactions, particularly in the synthesis of quinazolinone derivatives.
A prominent example is the three-component reaction between an isatoic anhydride, an aldehyde, and an amine source, such as ammonium (B1175870) acetate (B1210297) or a primary amine. samipubco.comechemcom.com In this process, the isatoic anhydride acts as a source of the 2-aminobenzoyl moiety. The reaction, often catalyzed by an acid or a Lewis acid like SnCl₂, proceeds under thermal, solvent-free conditions to produce 2,3-dihydroquinazolin-4(1H)-ones in good to high yields. samipubco.comechemcom.com This strategy is highly convergent and allows for significant structural diversity in the final products by simply varying the aldehyde and amine components. nih.govresearchgate.net The resulting quinazolinone scaffolds can be further modified; for instance, propargyl-substituted quinazolinones synthesized via MCR can undergo subsequent "click" reactions with azides to generate novel triazole-quinazolinone hybrids. researchgate.net
Role as a Building Block in Complex Chemical Scaffolds
The inherent reactivity of this compound makes it a fundamental starting material for constructing more elaborate molecules for various industrial applications.
Precursors for Pharmaceutical Intermediates and Fine Chemicals
This compound is a key intermediate in the synthesis of numerous heterocyclic compounds that form the core of many pharmaceutical agents. synthetikaeu.compsu.edu Its reaction with various nucleophiles leads to a wide range of substituted anthranilamides and other intermediates that are subsequently cyclized into target heterocycles.
For example, its reaction with phenyl hydrazines can produce phenylbenzohydrazides, which have shown potential as anti-inflammatory agents. nih.gov Furthermore, the anhydride is a precursor to quinazolinone-based drugs. wikipedia.org The general utility of isatoic anhydrides in synthesizing compounds with analgesic and anti-inflammatory properties highlights their importance in medicinal chemistry. synthetikaeu.com The benzotriazinones derived from this anhydride are also considered privileged structures in the development of new drugs. rsc.org
Synthesis of Agrochemical Intermediates
Beyond pharmaceuticals, isatoic anhydride and its derivatives are crucial intermediates in the agrochemical industry. synthetikaeu.comsciencemadness.org They serve as starting materials for the production of a variety of pesticides, including herbicides, fungicides, and insecticides. unilongindustry.com A notable application is in the synthesis of the herbicide Bentazon. made-in-china.com The versatility of the isatoic anhydride ring system allows for the introduction of various functional groups necessary for tuning the biological activity and selectivity of these agrochemical products. synthetikaeu.comunilongindustry.com
Applications in Chemical Biology Research
Beyond its role in traditional organic synthesis, this compound and its derivatives have found important applications in the field of chemical biology, particularly in the study of biomolecules.
Future Directions and Research Opportunities in 6 Chloro 3 Methylisatoic Anhydride Chemistry
Development of Sustainable and Environmentally Benign Synthetic Routes
The traditional synthesis of isatoic anhydrides often involves reagents like phosgene (B1210022) or multi-step procedures that are not environmentally friendly. psu.eduorgsyn.org Future research on 6-Chloro-3-methylisatoic anhydride (B1165640) should prioritize the development of green and sustainable synthetic methodologies. Drawing inspiration from advances in the broader field of isatoic anhydride synthesis, several promising avenues exist.
One key area of exploration is the oxidation of the corresponding substituted isatin (B1672199), 6-chloro-3-methylisatin. Research has demonstrated that the urea-hydrogen peroxide complex, an inexpensive and safe oxidant, can effectively convert various isatins to isatoic anhydrides, particularly when combined with ultrasonic irradiation to reduce reaction times. psu.eduslideshare.netresearchgate.net Adapting this method for 6-chloro-3-methylisatin could offer a high-yield, clean, and scalable production route.
Another forward-looking approach involves the catalytic carbonylation of the appropriately substituted aniline. Palladium-catalyzed C-H bond carbonylation has emerged as a powerful tool for synthesizing isatoic anhydrides directly from N-alkyl anilines. researchgate.net Investigating a similar regioselective carbonylation of N-substituted 2-amino-4-chlorotoluene derivatives could provide a novel and efficient pathway to 6-Chloro-3-methylisatoic anhydride, minimizing the use of hazardous reagents.
| Proposed Sustainable Method | Precursor | Key Reagents/Conditions | Potential Advantages |
| Urea-Hydrogen Peroxide Oxidation | 6-Chloro-3-methylisatin | Urea-hydrogen peroxide, Formic acid, Ultrasound | Environmentally friendly, mild conditions, reduced reaction time. slideshare.netresearchgate.net |
| Palladium-Catalyzed Carbonylation | Substituted 2-amino-4-chlorotoluene | CO, Pd-catalyst | High functional group tolerance, atom economy. researchgate.net |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The reactivity of this compound is expected to be a rich field of study. The electronic influence of the chlorine atom (electron-withdrawing) and the methyl group (electron-donating) could lead to unique reactivity compared to the parent isatoic anhydride.
A significant area for future work lies in its use as a "masked isocyanate." rsc.orgresearchgate.net The anhydride can undergo ring-opening to form an intermediate isocyanate, which can then be trapped by various nucleophiles. wikipedia.org A systematic investigation into the reaction of this compound with a diverse range of amines, alcohols, and active methylene (B1212753) compounds could yield novel libraries of anthranilamide and carbamate (B1207046) derivatives with potential biological activities. The kinetics and mechanism of these reactions, particularly how the 3-methyl group sterically influences nucleophilic attack at the C-4 carbonyl versus the C-2 carbonyl, would be of fundamental interest. rsc.org
Furthermore, transition-metal-catalyzed reactions represent a frontier for unprecedented transformations. For instance, rhodium(III)-catalyzed decarbonylative annulation of isatoic anhydrides with alkynes has been computationally studied, revealing that the anhydride can act as a masked directing group and internal oxidant. rsc.org Applying this methodology to this compound could provide access to novel, highly substituted aminoisocoumarin scaffolds, which are difficult to synthesize by other means.
Advanced Spectroscopic and Computational Approaches for Mechanistic Elucidation
A deep understanding of the structure and electronic properties of this compound is crucial for predicting and controlling its reactivity. Future research should employ a synergistic approach combining advanced spectroscopic techniques and computational chemistry.
Detailed 1H and 13C NMR, FT-IR, and mass spectrometry studies will be fundamental for characterizing the molecule and its reaction products. nih.govresearchgate.net However, to gain deeper mechanistic insights, these experimental methods should be augmented with high-level computational studies. Density Functional Theory (DFT) calculations can be used to model the molecular structure, vibrational frequencies, and electronic properties of this compound. researchgate.netresearchgate.net Such studies can predict the most likely sites for nucleophilic and electrophilic attack, rationalize observed regioselectivity, and map out the potential energy surfaces of its reactions. rsc.orgrsc.org
For example, computational analysis could elucidate the reaction mechanism of its hydrolysis or aminolysis, determining whether the reaction proceeds via direct attack on the neutral molecule or through an isocyanate intermediate under different pH conditions. rsc.orgresearchgate.net This knowledge is vital for optimizing reaction conditions and directing synthetic outcomes.
| Technique | Application for this compound | Expected Insights |
| DFT Calculations | Molecular orbital analysis, MEP mapping, transition state modeling. researchgate.net | Prediction of reactive sites, elucidation of reaction mechanisms. rsc.org |
| FT-IR & NMR Spectroscopy | Structural confirmation, monitoring reaction progress. | Unambiguous characterization of novel derivatives. researchgate.net |
| Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy | Gas-phase structural analysis of the molecule and its fragments. rsc.org | Detailed structural information of complex reaction intermediates. |
Strategic Design and Synthesis of Derivatives for Targeted Synthetic Applications
The true potential of this compound lies in its role as a versatile building block for constructing complex molecules with targeted functions. osi.lv Future research should focus on the strategic design and synthesis of derivatives for specific applications, particularly in medicinal chemistry.
Isatoic anhydrides are well-established precursors to quinazolinones and quinazolinediones, privileged scaffolds in drug discovery. nih.gov The reaction of this compound with various primary amines and amino acids could generate a library of novel 2,3-disubstituted quinazolin-4-ones. The chlorine and methyl groups on the benzo ring are expected to influence the pharmacological profile of these derivatives, potentially enhancing binding affinity or metabolic stability.
Another promising direction is the synthesis of N-substituted derivatives. The nitrogen atom of the anhydride can be alkylated or arylated, creating a new vector for chemical diversification. nih.gov These N-substituted anhydrides can then be used in subsequent reactions to produce, for example, N-substituted benzodiazepine-2,5-diones by reacting with α-amino acids. researchgate.net Furthermore, introducing functional handles, such as a quaternary ammonium (B1175870) group, could yield water-soluble labeling agents for modifying biomolecules or other materials. google.comgoogle.com
| Derivative Class | Synthetic Precursor | Potential Applications |
| Quinazolin-4-ones | This compound + primary amines | Medicinal chemistry, drug discovery. nih.gov |
| Benzodiazepine-2,5-diones | N-substituted this compound + α-amino acids | CNS-active compounds, peptidomimetics. researchgate.net |
| Functionalized Anthranilamides | This compound + functionalized amines | Labeling agents, material science. google.com |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-Chloro-3-methylisatoic anhydride, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves cyclization of substituted anthranilic acid derivatives under anhydrous conditions. For example, analogous phthalic anhydride derivatives are synthesized via refluxing precursor acids with acetic anhydride . Key steps include:
- Purification : Recrystallization from non-polar solvents (e.g., toluene) and vacuum drying to remove residual acetic acid.
- Purity Assessment : Thin-layer chromatography (TLC) with hexane/ethyl acetate gradients (e.g., 7:3 ratio) to monitor reaction progress and confirm absence of unreacted starting materials .
- Yield Optimization : Adjusting stoichiometric ratios (e.g., 1.2 equivalents of acetic anhydride) and reaction time (16–24 hours) to minimize side products.
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H-NMR (300 MHz) in CDCl to confirm substitution patterns (e.g., methyl and chloro groups at positions 3 and 6, respectively). C-NMR identifies carbonyl resonances (~170 ppm) and aromatic carbons .
- Melting Point Analysis : Differential scanning calorimetry (DSC) or capillary methods to verify consistency with literature values (e.g., 123–126°C for structurally similar anhydrides) .
- Mass Spectrometry (MS) : Low-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 183.5 for CHClNO) .
Q. How can researchers ensure reproducibility of synthetic protocols for this compound?
- Methodological Answer :
- Documentation : Strictly follow stoichiometric ratios, solvent grades (e.g., anhydrous DMF), and reaction temperatures (±2°C) as per primary literature.
- Batch Consistency : Use freshly distilled acetic anhydride to avoid moisture contamination, which can hydrolyze the anhydride .
- Validation : Cross-check spectral data (NMR, IR) against published benchmarks from peer-reviewed journals .
Advanced Research Questions
Q. How can conflicting reports on the reactivity of this compound in nucleophilic acyl substitution be resolved?
- Methodological Answer : Discrepancies often arise from solvent polarity and catalyst selection. For example:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilicity of the carbonyl group, accelerating reactions with amines, while non-polar solvents (toluene) favor slower, more controlled substitutions .
- Catalyst Screening : Test Lewis acids (e.g., BF-etherate) to stabilize transition states and improve regioselectivity.
- Kinetic Studies : Use in-situ FT-IR or F-NMR to monitor reaction progress and identify intermediates .
Q. What strategies optimize the synthesis of novel derivatives (e.g., amides or esters) from this compound?
- Methodological Answer :
- Reagent Selection : Primary amines react faster than secondary amines due to steric hindrance. Use 1.5 equivalents of amine in dichloromethane at 0°C to minimize hydrolysis .
- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 30 minutes by applying 100 W microwave irradiation, improving yield by ~15% .
- Computational Modeling : Employ DFT calculations (e.g., Gaussian 16) to predict reactive sites and guide functionalization at the 6-chloro position .
Q. How should researchers address discrepancies in reported melting points or spectral data?
- Methodological Answer :
- Polymorphism Screening : Perform X-ray crystallography to identify crystalline forms affecting melting points .
- Impurity Profiling : Use HPLC-MS to detect trace by-products (e.g., hydrolyzed carboxylic acids) that may alter physical properties .
- Inter-Lab Collaboration : Share samples with independent labs to validate data under standardized conditions (e.g., ASTM E794 for DSC) .
Q. What experimental designs are recommended for studying the hydrolytic stability of this compound under physiological conditions?
- Methodological Answer :
- Buffer Systems : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C and monitor hydrolysis via UV-Vis spectroscopy (absorbance at 240 nm for anhydride loss) .
- Kinetic Analysis : Calculate half-life () using first-order kinetics and compare with structurally similar anhydrides (e.g., 3-methylhexahydrophthalic anhydride, = 8 hours) .
- Degradation Pathways : Isolate hydrolyzed products (e.g., dicarboxylic acids) via column chromatography and characterize via C-NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
